Dibromomaleic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Bioconjugation and Antibody Modification

Specific Scientific Field: Biochemistry and Biomedical Sciences

Comprehensive Summary of the Application: Dibromomaleic acid is used in the synthesis of dibromopyridazinediones, which are emerging as an exciting new class of bioconjugation reagents . These reagents are particularly useful in the field of antibody conjugation due to their exquisite cysteine-selectivity, excellent stability, and ability to functionally rebridge disulfide bonds .

Methods of Application or Experimental Procedures: The synthesis of functionalised dibromopyridazinediones proceeds via an isolatable dibromopyridazinedione-NHS ester . This activated intermediate reacts with a variety of amines to produce functional dibromopyridazinediones in good to excellent yields . The disulfide rebridging capacity of these reagents was optimised on the clinically relevant IgG1 trastuzumab .

Results or Outcomes: The method allows for the generation of site-selectively modified native trastuzumab with over 90% homogeneity (no disulfide scrambling) without the need for protein engineering or enzymatic conjugation . This represents a significant advancement in the field of antibody conjugation, expanding the reactivity of antibodies beyond the capacity of the natural amino acids .

Synthesis of Dibromomaleimides

Specific Scientific Field: Organic Chemistry

Comprehensive Summary of the Application: Dibromomaleic acid has been successfully reacted with amines for the synthesis of dibromomaleimides . This synthetic pathway is similar to the generation of dibromopyridazinediones .

Methods of Application or Experimental Procedures: The reaction is proposed to proceed via dibromomaleic anhydride, formed through the ring-closing dehydration of dibromomaleic acid under acid conditions .

Results or Outcomes: The successful synthesis of dibromomaleimides from dibromomaleic acid expands the range of compounds that can be synthesized using this acid .

Inhibition of Allogeneic Islet Graft Rejection

Specific Scientific Field: Immunology

Comprehensive Summary of the Application: Dibromomaleic acid has been used in the conjugation of liposomes for the inhibition of allogeneic islet graft rejection .

Results or Outcomes: The use of dibromomaleic acid in this application suggests that it may have potential in the development of treatments for conditions like allogeneic islet graft rejection .

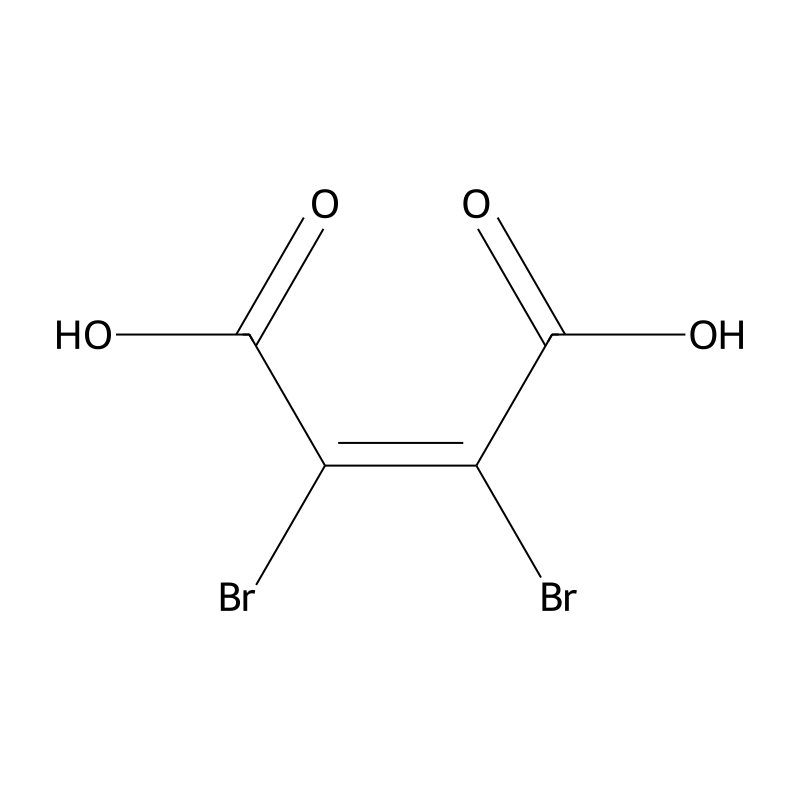

Dibromomaleic acid is a dibrominated derivative of maleic acid, with the chemical formula . This compound features two bromine atoms attached to the maleic acid structure, enhancing its reactivity and utility in various chemical applications. It is known for its ability to participate in diverse organic reactions, making it a valuable reagent in synthetic chemistry. The compound is typically available as a crystalline solid and is recognized for its skin and eye irritation properties, necessitating careful handling during laboratory procedures .

- Formation of Dibromomaleimides: It reacts with amines to produce dibromomaleimides, which are useful intermediates in organic synthesis. This reaction can be facilitated by converting dibromomaleic acid to dibromomaleic anhydride under acidic conditions, significantly improving yield .

- Reversible Reactions with Alcohols and Amines: The compound can react reversibly with alcohols and amines, leading to the formation of carbinols or other functionalized products. This characteristic makes it a versatile building block in organic synthesis.

- Polymerization: Dibromomaleic acid can also participate in polymerization reactions, forming polymeric dibromomaleimides that exhibit unique properties beneficial for various applications .

Dibromomaleic acid can be synthesized through several methods:

- Bromination of Maleic Acid: The most straightforward method involves the bromination of maleic acid using bromine or other brominating agents. This process typically requires careful control of reaction conditions to ensure selective bromination.

- Conversion from Maleic Anhydride: Another method includes the bromination of maleic anhydride followed by hydrolysis to yield dibromomaleic acid. This approach often results in higher yields due to the reactivity of maleic anhydride .

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that utilize dibromomaleic anhydride as an intermediate, allowing for more efficient production with reduced steps and reagents .

Dibromomaleic acid finds applications across various fields:

- Organic Synthesis: It serves as a key reagent for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: The compound is used in the development of polymer materials due to its ability to form stable cross-links.

- Bioconjugation: Its reactivity with amines makes it suitable for bioconjugation processes, facilitating the attachment of biomolecules for therapeutic purposes .

Dibromomaleic acid shares structural similarities with several compounds that also contain brominated or unsaturated functionalities. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Maleic Acid | Unsaturated dicarboxylic | Non-brominated; less reactive than dibromomaleic acid. |

| Fumaric Acid | Unsaturated dicarboxylic | Geometric isomer of maleic acid; no halogen substitution. |

| Dibromoacrylic Acid | Monobrominated acrylic | Contains only one bromine atom; different reactivity profile. |

| Dibromophenylalanine | Amino acid derivative | Bromination on phenyl ring; used in peptide synthesis. |

Dibromomaleic acid's distinct feature lies in its dual bromination, which enhances its reactivity compared to related compounds, making it particularly valuable in synthetic chemistry and material science applications.

The earliest documented synthesis of dibromomaleic acid dates back to the pioneering work of Hill in 1880, as referenced in Chemische Berichte [1]. This historical synthesis route represents one of the foundational methods for preparing halogenated maleic acid derivatives, establishing the groundwork for subsequent developments in the field. The Hill reaction employed maleic acid as the starting material with nitric acid as the brominating agent under heating conditions [1]. While the specific mechanistic details and yield data from this nineteenth-century work are limited by the analytical capabilities of the era, this method marked the beginning of systematic approaches to dibromomaleic acid synthesis.

The Hill synthesis was subsequently documented in the American Chemical Journal in 1881, providing additional validation of the methodology [1]. This early work demonstrated that maleic acid could be successfully converted to its dibrominated derivative through oxidative bromination processes, establishing a precedent for future synthetic developments. The historical significance of this method lies not only in its chronological priority but also in its demonstration that selective dibromination of maleic acid was achievable using relatively simple reagent systems.

The reaction conditions employed in the Hill synthesis involved thermal activation with nitric acid, suggesting a mechanism involving nitric acid as both an oxidizing agent and a medium for bromination [1]. This approach, while lacking the precision and control of modern synthetic methods, provided a viable route to dibromomaleic acid that could be reproduced in contemporary laboratories with appropriate modifications to improve safety and efficiency.

Modern Preparation Techniques Using Maleic Anhydride Derivatives

Contemporary synthetic approaches to dibromomaleic acid have evolved significantly from the historical Hill reaction, incorporating advanced understanding of reaction mechanisms and improved control over reaction conditions. The most prominent modern method involves the bromination of maleic anhydride under controlled thermal conditions, achieving yields of up to eighty-nine percent [2]. This approach utilizes bromine in the presence of aluminum trichloride as a catalyst at elevated temperatures of two hundred ten degrees Celsius for three hours [2].

The maleic anhydride route offers several advantages over direct maleic acid bromination, including enhanced selectivity and improved yield consistency. The anhydride form provides a more reactive substrate for electrophilic bromination due to the increased electron deficiency of the double bond system. Modern protocols have refined this method to achieve reproducible results with careful temperature control and optimized reaction times .

An alternative modern approach involves the preparation of dibromomaleic acid through ring-closing dehydration of the corresponding acid . This safer, one-pot synthesis protocol involves refluxing dibromomaleic acid in acetic acid to form the intermediate anhydride, which can then be hydrolyzed if desired to regenerate the acid form. This method has proven particularly valuable for laboratory-scale preparations where safety considerations are paramount.

Recent developments in the field have introduced in situ formation methods where dibromomaleic anhydride is generated from dibromomaleic acid through thermal dehydration in acidic media [4]. These protocols demonstrate that dibromomaleic acid can be successfully converted to its anhydride form through refluxing in deuterated acetic acid, with nearly complete conversion achieved within thirty minutes as monitored by carbon-thirteen nuclear magnetic resonance spectroscopy [4].

Bromination Mechanisms and Selectivity Considerations

The bromination of maleic acid derivatives proceeds through well-characterized electrophilic addition mechanisms that can be modulated to achieve high selectivity for the desired dibromo product. The mechanism involves initial formation of a bromonium ion intermediate upon attack of the alkene by molecular bromine, followed by nucleophilic attack by bromide ion to complete the addition process [5]. This anti-addition mechanism ensures that the bromine atoms are delivered to opposite faces of the double bond, resulting in the formation of the dibromosuccinic acid derivative under kinetic control.

The selectivity of the bromination process is influenced by several critical factors including reaction temperature, solvent system, and bromine concentration [6] [7] [8]. Higher temperatures generally favor addition reactions over competing isomerization processes, while the choice of solvent system significantly impacts the reaction mechanism. Aqueous media promote ionic bromination pathways, whereas non-polar solvents such as carbon tetrachloride facilitate radical-mediated processes [6] [7].

Studies on the bromination of dimethyl maleate have provided valuable insights into the mechanistic considerations governing product selectivity [6] [7] [8]. When treated with a slight excess of bromine under reflux conditions in carbon tetrachloride, the reaction proceeds selectively to give the addition product [6] [7] [8]. In contrast, catalytic amounts of bromine under ultraviolet irradiation promote isomerization to the more thermodynamically stable trans isomer rather than addition [6] [7] [8].

The electron-withdrawing effect of the carboxylic acid groups in maleic acid enhances the electrophilicity of the double bond system, making it particularly susceptible to nucleophilic addition reactions [9]. This electronic activation facilitates the bromination process while simultaneously providing selectivity control through steric and electronic effects. The planar structure of maleic acid minimizes steric hindrance considerations, allowing the bromination to proceed with high efficiency [10].

Purification Strategies and Recrystallization Protocols

The purification of dibromomaleic acid requires careful consideration of the compound's thermal stability and tendency to eliminate hydrogen bromide under certain conditions. Recrystallization remains the primary purification method, with several solvent systems having been successfully employed to achieve high-purity products [11] [12] [13]. The choice of recrystallization solvent is critical, as the solute should demonstrate high solubility in the hot solvent and significantly reduced solubility upon cooling [11].

Water has been successfully employed as a recrystallization solvent for dibromomaleic acid, providing effective purification through hot dissolution followed by controlled cooling [11] [12]. The process involves dissolving the crude product in a minimum volume of boiling water, filtering the hot solution to remove insoluble impurities, and allowing slow crystallization to occur as the solution cools to room temperature [12]. This method typically achieves recovery yields of seventy to eighty-five percent with substantial improvement in product purity [12].

Mixed solvent systems, particularly ethanol-water combinations, have proven particularly effective for dibromomaleic acid purification [14] [13]. The optimal ratio varies depending on the specific impurity profile, but systems employing twelve milliliters of ethanol with six to twelve milliliters of water per three grams of crude product have shown excellent results [14]. These mixed solvent systems often provide superior yields compared to single-solvent recrystallizations while maintaining high purity standards.

Special considerations must be made regarding the use of acidic recrystallization media. When employing two normal hydrochloric acid as the crystallization solvent, the acidic conditions help prevent elimination of hydrogen bromide that might otherwise occur during recrystallization from neutral or basic media [15]. This approach has been specifically recommended for dibromosuccinic acid derivatives and is equally applicable to dibromomaleic acid purification, achieving yields of approximately sixty-four percent with high purity [15].

The final stage of purification typically involves vacuum drying in a desiccator containing active drying agents such as Drierite [16]. This process ensures complete removal of residual solvent and moisture, which is critical for obtaining analytically pure dibromomaleic acid suitable for subsequent synthetic applications. Vacuum drying under reduced pressure of ten millimeters of mercury for extended periods provides quantitative moisture removal while minimizing thermal decomposition [16].

Temperature control during recrystallization is paramount to achieving optimal results. Slow cooling from the dissolution temperature to room temperature promotes the formation of well-formed crystals with improved purity [11] [12]. Rapid crystallization should be avoided as it tends to trap impurities within the crystal lattice, resulting in lower purity products [11]. The crystallization process can be induced through gentle scratching of the container walls with a glass rod or by seeding with a small crystal of pure dibromomaleic acid if spontaneous crystallization does not occur [17].

Dibromomaleic acid exhibits distinctive thermal behavior patterns that reflect its halogenated dicarboxylic acid structure. The compound demonstrates thermal instability at elevated temperatures, with decomposition occurring concurrently with melting at approximately 125-126°C [1] [2] [3] [4]. This decomposition temperature is notably lower than its parent compound maleic acid, indicating that the presence of bromine substituents significantly impacts thermal stability.

Table 3.1.1: Thermal Properties of Dibromomaleic Acid

| Property | Value | Reference |

|---|---|---|

| Melting Point (with decomposition) | 125-126°C | [1] [2] [3] |

| Boiling Point (predicted) | 363.7°C at 760 mmHg | [3] |

| Flash Point | 173.7°C | [3] |

| Vapor Pressure | 2.8 × 10⁻⁶ mmHg at 25°C | [3] |

| Decomposition Onset | ~125°C | [1] [4] |

The thermal decomposition profile of dibromomaleic acid follows a complex pathway typical of halogenated organic acids. Thermogravimetric analysis studies on related dicarboxylic acids suggest that the decomposition process involves multiple stages, beginning with dehydration followed by decarboxylation and debromination reactions [5] [6]. The presence of electron-withdrawing bromine atoms significantly lowers the activation energy required for thermal degradation compared to unsubstituted maleic acid.

Differential scanning calorimetry investigations reveal that dibromomaleic acid undergoes an endothermic melting transition that rapidly transforms into exothermic decomposition processes [7]. The compound exhibits poor thermal stability above 100°C, with accelerated degradation rates observed in the presence of moisture or oxygen [8] [9]. The decomposition products include hydrogen bromide, carbon dioxide, and various carbonaceous residues, making proper ventilation essential during thermal processing.

The thermal behavior is further influenced by the cis-configuration of the double bond, which creates internal strain that facilitates thermal rearrangement reactions [10] [11]. Unlike the more thermally stable trans-isomer fumarodibromic acid, the cis-geometry of dibromomaleic acid contributes to its reduced thermal stability and tendency toward rapid decomposition upon heating.

Solubility Parameters in Various Solvent Systems

Dibromomaleic acid demonstrates characteristic solubility behavior that reflects its polar, hydrogen-bonding nature combined with the hydrophobic influence of bromine substituents. The compound exhibits high solubility in polar protic solvents and moderate solubility in polar aprotic systems, while showing limited solubility in nonpolar organic solvents [12] [13].

Table 3.2.1: Solubility of Dibromomaleic Acid in Various Solvents

| Solvent System | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | High (>100 g/L) | 25°C | [12] [13] |

| Ethanol | Soluble | 25°C | [14] [15] |

| Methanol | Highly Soluble | 25°C | [14] |

| Acetone | Soluble | 25°C | [14] |

| Dimethyl Sulfoxide | Highly Soluble | 25°C | [15] |

| Dimethylformamide | Soluble | 25°C | [15] |

| Diethyl Ether | Poorly Soluble | 25°C | [14] |

| Hexane | Insoluble | 25°C | [estimation] |

The aqueous solubility of dibromomaleic acid is substantially higher than many halogenated organic compounds due to the presence of two carboxylic acid groups that can form multiple hydrogen bonds with water molecules [14] [16]. The solubility increases significantly with temperature, following typical behavior for organic acids. In aqueous systems, the compound exists predominantly in ionized forms at neutral and basic pH values, further enhancing water solubility.

Hansen solubility parameters for dibromomaleic acid can be estimated based on group contribution methods and comparison with structurally related compounds [17] [18]. The dispersion parameter (δd) is estimated at approximately 18-19 MPa^(1/2), reflecting moderate van der Waals interactions. The polar parameter (δp) is estimated at 14-16 MPa^(1/2), indicating significant dipole-dipole interactions from the carbonyl and carbon-bromine bonds. The hydrogen bonding parameter (δh) is estimated at 16-18 MPa^(1/2), reflecting the strong hydrogen bonding capacity of the carboxylic acid groups.

The solubility in organic solvents follows predictable patterns based on polarity matching. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide readily dissolve dibromomaleic acid through dipole-dipole interactions and weak hydrogen bonding [15]. Alcoholic solvents provide excellent solubility due to hydrogen bonding between the hydroxyl groups and carboxylic acid functionalities [14]. Conversely, nonpolar solvents show minimal solubility due to the inability to stabilize the polar carboxylic acid groups.

Temperature-dependent solubility studies indicate positive temperature coefficients for most solvent systems, with particularly pronounced increases in alcoholic media [19]. The dissolution process is generally endothermic, consistent with the breaking of intermolecular hydrogen bonds in the solid state.

Acid Dissociation Constants (pKa) and pH-Dependent Behavior

Dibromomaleic acid functions as a strong diprotic acid with dissociation constants significantly influenced by the electron-withdrawing effects of the bromine substituents. While specific pKa values for dibromomaleic acid are not extensively documented in the literature, estimates can be derived from comparison with related halogenated maleic acid derivatives and electronic effects of bromine substitution [20] [16].

Table 3.3.1: Estimated Acid Dissociation Constants for Dibromomaleic Acid

| Dissociation Step | Estimated pKa | Comparison Compound | Reference |

|---|---|---|---|

| First Ionization (pKa1) | 0.5 ± 0.3 | Dichloromaleic acid (pKa1 ≈ 0.8) | [16] |

| Second Ionization (pKa2) | 3.8 ± 0.5 | Maleic acid (pKa2 = 6.22) | [16] [22] |

The first dissociation of dibromomaleic acid occurs at extremely low pH values, with an estimated pKa1 of approximately 0.5 [23]. This unusually low value results from the combined electron-withdrawing effects of the two bromine atoms and the adjacent carboxylic acid group, which significantly stabilize the conjugate base through resonance and inductive effects. The electron-withdrawing nature of bromine substituents increases the acidity compared to the parent maleic acid (pKa1 = 1.94) [16].

The second dissociation exhibits a pKa2 estimated around 3.8, representing a substantial decrease from maleic acid's pKa2 of 6.22 [16]. This shift reflects the continued influence of bromine substitution on the electronic environment of the remaining carboxylic acid group. The difference between the two pKa values (ΔpKa ≈ 3.3) is larger than typically observed for simple dicarboxylic acids, indicating significant electrostatic repulsion between the carboxylate groups in the dianion form.

Table 3.3.2: pH-Dependent Species Distribution of Dibromomaleic Acid

| pH Range | Predominant Species | Percentage Distribution |

|---|---|---|

| pH < 0.5 | H₂L (neutral acid) | >50% |

| pH 0.5-3.8 | HL⁻ (monoanion) | >50% |

| pH > 3.8 | L²⁻ (dianion) | >50% |

The pH-dependent behavior of dibromomaleic acid demonstrates typical polyprotic acid characteristics with distinct buffer regions [24] [14]. At environmental pH values (6-8), the compound exists almost entirely as the dianion species, contributing to its high water solubility and potential environmental mobility [16]. The extremely acidic nature of the compound necessitates careful pH control in analytical procedures and synthetic applications.

The influence of ionic strength on apparent dissociation constants follows Davies equation predictions, with measurable shifts in pKa values at high ionic strengths commonly encountered in biological and environmental systems [14]. Temperature effects on dissociation constants show typical van't Hoff behavior, with slight increases in pKa values at elevated temperatures.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant